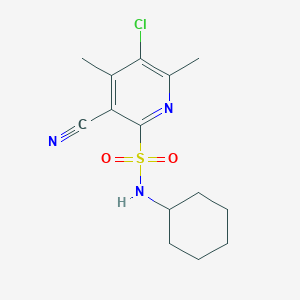![molecular formula C18H18F3NO2 B5589547 2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5589547.png)
2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-isopropylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound synthesized through a specific sequence of chemical reactions. It has been studied for its potential anticancer properties, specifically targeting the VEGFr receptor, as shown through in silico modeling studies. The compound crystallizes in the orthorhombic crystal system, indicating a precise molecular arrangement conducive to forming stable solid structures (Sharma et al., 2018).
Synthesis Analysis
The synthesis involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions. The resulting crude product is then recrystallized to achieve the final compound, characterized by elemental analyses and spectroscopic techniques like HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The compound exhibits an orthorhombic crystal system with specific unit cell parameters, indicative of its molecular symmetry and spatial arrangement. It features intermolecular hydrogen bonds of the N–H⋅⋅⋅O type, contributing to its stability and crystalline structure. Intramolecular interactions such as N1-H1…O2 and N2-H2B…N1 were also observed, playing a crucial role in its molecular conformation (Sharma et al., 2018).
科学的研究の応用
Metabolic Pathways and Genetic Differences
Research on compounds like paracetamol (acetaminophen), which shares a functional group similarity with acetamide derivatives, focuses on understanding metabolic pathways and genetic differences in metabolism. The metabolism of such compounds involves several pathways, including glucuronidation, sulfation, and deacetylation. Genetic differences in these metabolic pathways can affect an individual's susceptibility to toxicity and the efficacy of the compounds in therapeutic applications. This highlights the importance of pharmacogenetics in drug development and therapy customization (Li-zi Zhao & G. Pickering, 2011).
Environmental Impact and Removal Techniques
The environmental presence of pharmaceutical compounds, including acetaminophen and its derivatives, has been studied for their impact on water bodies and the effectiveness of removal techniques. Adsorption methods using various materials have shown potential in removing these compounds from water, thereby mitigating their environmental impact. This research area explores the effectiveness of different adsorbents and the mechanisms behind their adsorption capacities, offering insights into environmental protection strategies (C. Igwegbe et al., 2021).
Analgesic Mechanisms and Effects
Studies on analgesic compounds, including acetaminophen, have delved into understanding their mechanisms of action and the potential for novel mechanisms. These investigations contribute to the broader knowledge of how certain acetamide derivatives can induce analgesia, highlighting the roles of various receptors in the brain and spinal cord in pain management. This research informs the development of new analgesics with improved efficacy and safety profiles (Nobuko Ohashi & T. Kohno, 2020).
Therapeutic Potential Beyond Analgesia
Exploration into the therapeutic uses of N-acetylcysteine (NAC), derived from acetamide, illustrates the compound's role in replenishing intracellular glutathione, an important antioxidant. This property of NAC, stemming from its metabolic conversion, has applications in treating conditions associated with oxidative stress and glutathione depletion. Such research underscores the versatility of acetamide derivatives in therapeutic applications beyond their primary uses (G. Rushworth & I. Megson, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO2/c1-12(2)13-7-3-6-10-16(13)24-11-17(23)22-15-9-5-4-8-14(15)18(19,20)21/h3-10,12H,11H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKMLZKVAOEDDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-propan-2-ylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-methoxy-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]-3-chromanecarboxamide](/img/structure/B5589467.png)
![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5589469.png)
![3-[(3-fluoro-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5589491.png)
![4-[(2-chloro-6-fluorobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589495.png)
![N-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B5589504.png)
![3-[(4-methylphenyl)thio]dibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5589512.png)
![ethyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B5589517.png)
![N-(4-bromophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5589523.png)
![[4-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5589530.png)
![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)acetamide](/img/structure/B5589541.png)

methanone](/img/structure/B5589562.png)
![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5589570.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5589576.png)